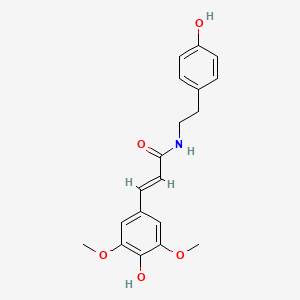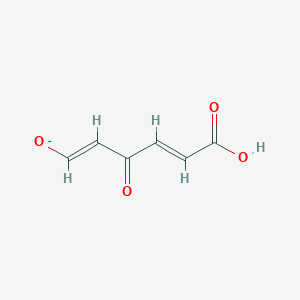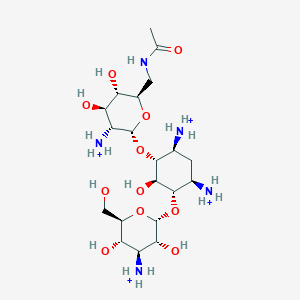![molecular formula C37H33N3O13S2 B1262930 [6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate](/img/structure/B1262930.png)
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alexa Fluor 568 para-isomer is the 6-succinimidyloxycarbonyl isomer of Alexa Fluor 568.
Applications De Recherche Scientifique
Anticoagulant Activity in Blood Coagulation This compound and its variants exhibit inhibitory activity against blood coagulation factors Xa and XIa. A study by Potapov et al. (2021) focused on the synthesis of 3-oxo-3-(6,8,8,9-tetramethyl-2-oxo-2H-pyrano[3,2-g]quinolin-3-yl)propanoates, revealing their potential as anticoagulants (Potapov et al., 2021).
Synthesis of Heterocycles in Radical Cyclization Reactions Allin et al. (2005) demonstrated the use of 2-(2-Bromophenyl)ethyl groups, including structures similar to the compound , as building blocks in radical cyclization reactions to synthesize tri- and tetra-cyclic heterocycles (Allin et al., 2005).
Oxidative Degradation Studies in Aqueous/Organic Cosolvent Mixtures Research by Hovorka et al. (2002) explored the oxidative degradation of a structurally related sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone, contributing to an understanding of the stability of these compounds in various solvents (Hovorka et al., 2002).
Antibacterial and Antifungal Activities A study by Mathada et al. (2009) synthesized compounds including 2H-pyrano[2,3-b]quinoline derivatives, showing significant antibacterial and antifungal activities, indicating potential applications in microbial control (Mathada et al., 2009).
Synthesis of Quinoline Derivatives with Potential Biological Activity Mostafa (2013) reported on the synthesis of new 2H-Pyrano[3,2-h]quinolines with excellent antibacterial and antifungal activities, further emphasizing the biomedical potential of these compounds (Mostafa, 2013).
Fluorescence and Quantum Chemical Investigations Le et al. (2020) conducted research on quinoline derivatives, including structural and fluorescence studies, which could inform the use of such compounds in imaging and sensing applications (Le et al., 2020).
Synthesis of Pyridine and Fused Pyridine Derivatives Al-Issa (2012) explored the synthesis of various pyridine derivatives, contributing to the broader understanding of the chemistry of these compounds and their potential applications in various fields (Al-Issa, 2012).
Propriétés
Nom du produit |
[6-(2-carboxy-5-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}phenyl)-2,2,10,10-tetramethyl-8-(sulfomethyl)-10,11-dihydro-2H-pyrano[3,2-g:5,6-g']diquinolin-1-ium-4-yl]methanesulfonate |
|---|---|
Formule moléculaire |
C37H33N3O13S2 |
Poids moléculaire |
791.8 g/mol |
Nom IUPAC |
[13-[2-carboxy-5-(2,5-dioxopyrrolidin-1-yl)oxycarbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |
InChI |
InChI=1S/C37H33N3O13S2/c1-36(2)14-19(16-54(46,47)48)22-10-25-29(12-27(22)38-36)52-30-13-28-23(20(17-55(49,50)51)15-37(3,4)39-28)11-26(30)33(25)24-9-18(5-6-21(24)34(43)44)35(45)53-40-31(41)7-8-32(40)42/h5-6,9-15,38H,7-8,16-17H2,1-4H3,(H,43,44)(H,46,47,48)(H,49,50,51) |
Clé InChI |
KBWNZHUGGRDAEA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




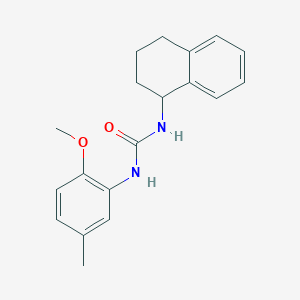

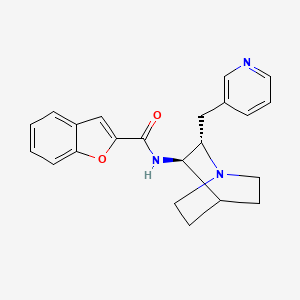
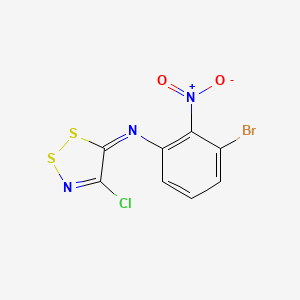
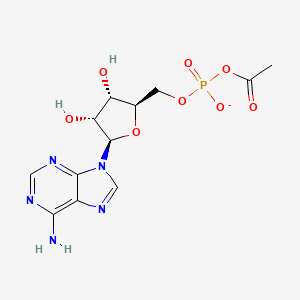
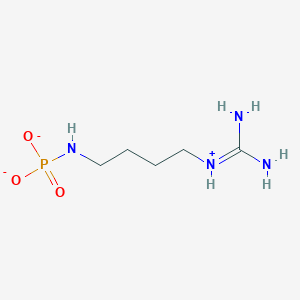
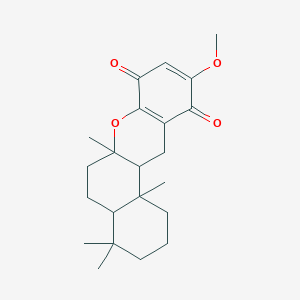
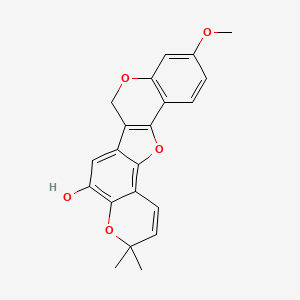
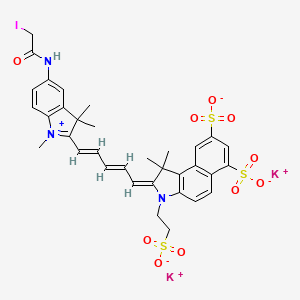
![N-[3-[(2,6-difluorophenyl)sulfonylamino]propyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1262867.png)
